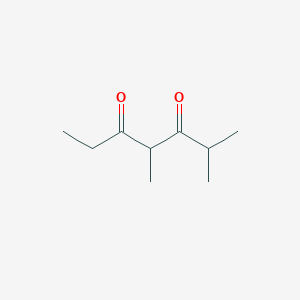
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadienone and features a methoxy group and two methyl groups attached to the cyclohexadienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the methoxylation of 4,4-dimethylcyclohexa-2,5-dien-1-one. One common method includes the reaction of 4,4-dimethylcyclohexa-2,5-dien-1-one with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted cyclohexadienones depending on the reagents used.
科学研究应用
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the cyclohexadienone ring play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
相似化合物的比较
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
42117-30-6 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-9(2)5-4-7(10)8(6-9)11-3/h4-6H,1-3H3 |
InChI 键 |
TZGXLXCVVCKTQH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(=O)C(=C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


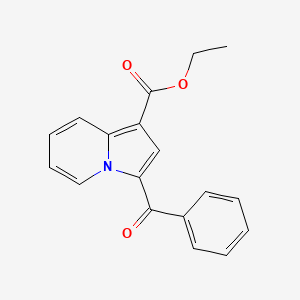
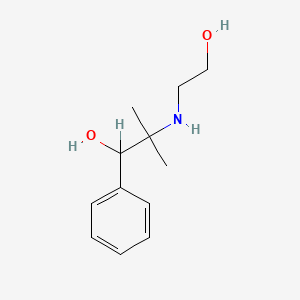
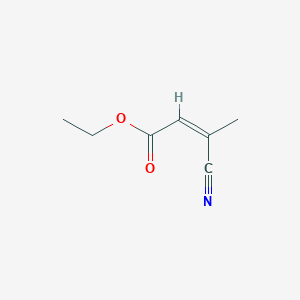

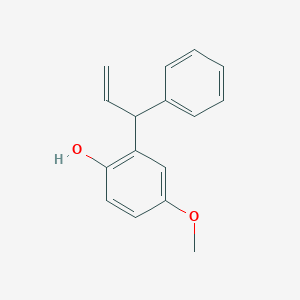
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
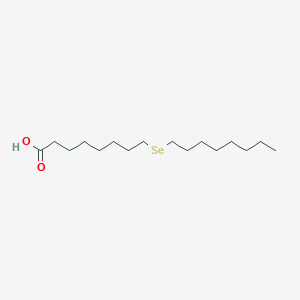
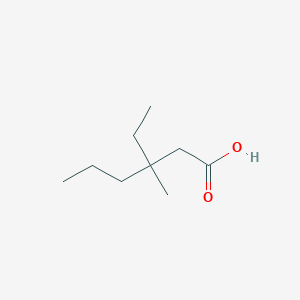

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
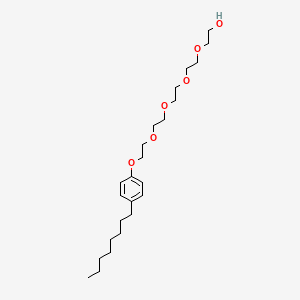
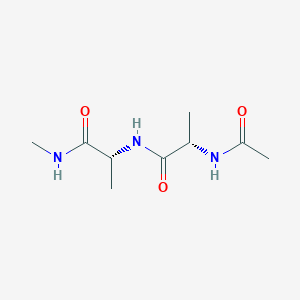
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
